molecular formula C4H9NO3 B14153650 (2R)-2-amino-3-hydroxybutanoic acid CAS No. 7013-02-7

(2R)-2-amino-3-hydroxybutanoic acid

Cat. No.: B14153650
CAS No.: 7013-02-7
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-ZJRLKYRESA-N
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Description

(2R)-2-amino-3-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amino acid derivative, it can participate in reactions typical of both amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-2-amino-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-amino-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a butanoic acid backbone. This combination of functional groups and chirality makes it a valuable compound for various chemical and biological applications.

Properties

CAS No.

7013-02-7

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

(2R)-2-amino-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m1/s1

InChI Key

AYFVYJQAPQTCCC-ZJRLKYRESA-N

Isomeric SMILES

CC([C@H](C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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